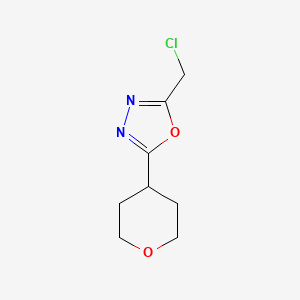![molecular formula C9H15N3O B1467433 [1-(シクロペンチルメチル)-1H-1,2,3-トリアゾール-4-イル]メタノール CAS No. 1248778-60-0](/img/structure/B1467433.png)
[1-(シクロペンチルメチル)-1H-1,2,3-トリアゾール-4-イル]メタノール
概要
説明
[1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a cyclopentylmethyl group attached to the triazole ring. The presence of the hydroxyl group (-OH) attached to the triazole ring makes it a methanol derivative.
科学的研究の応用
Chemistry
In chemistry, [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in medicinal chemistry for the development of pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods for [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted triazole derivatives.
作用機序
The mechanism of action of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
[1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]ethanol: Similar structure but with an ethyl group instead of a methanol group.
[1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]propane: Similar structure but with a propane group.
[1-(Cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]butane: Similar structure but with a butane group.
Uniqueness
The uniqueness of [1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of the triazole ring, cyclopentylmethyl group, and hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
[1-(cyclopentylmethyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-7-9-6-12(11-10-9)5-8-3-1-2-4-8/h6,8,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYWRVVIRJBRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1467350.png)
![[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467351.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1467352.png)
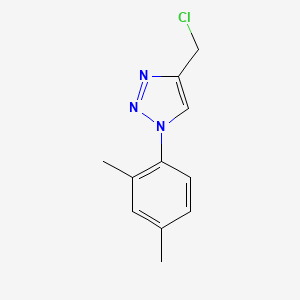
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467355.png)
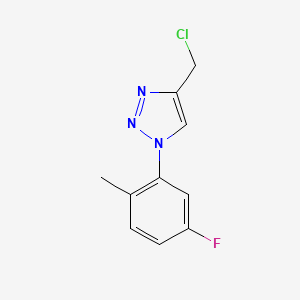
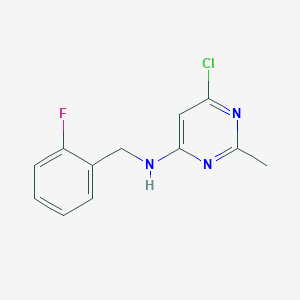
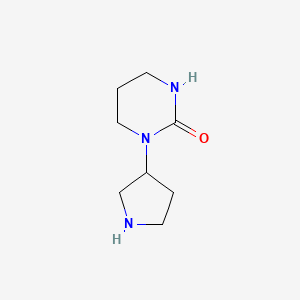

![(1-Cyclopropylethyl)[(oxan-4-yl)methyl]amine](/img/structure/B1467363.png)
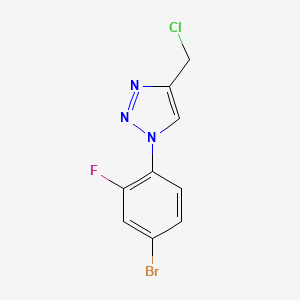
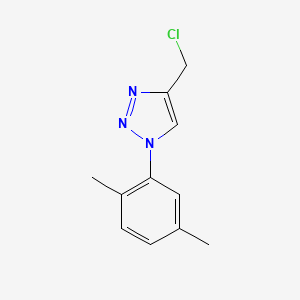
![N-[(2,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467371.png)
